5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione
Overview
Description
5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest. The compound’s interaction with CDK2 also induces apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The downstream effects include the induction of apoptosis and the inhibition of cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s interaction with CDK2 leads to cell cycle arrest and apoptosis induction within cancer cells .
Biochemical Analysis
Biochemical Properties
5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules, potentially influencing various signaling pathways.
Cellular Effects
The effects of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione on cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis, thereby reducing cell viability. It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can maintain its antiproliferative effects for extended durations, although its efficacy may diminish with time.
Dosage Effects in Animal Models
The effects of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is thus narrow, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thieno[2,3-D]pyrimidine core . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thieno[2,3-D]pyrimidine derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Pyrido[2,3-D]pyrimidine derivatives: Similar in structure but with a pyridine ring instead of a thiophene ring.
Thiazole derivatives: Contain a thiazole ring, which is structurally related to the thieno[2,3-D]pyrimidine core.
Uniqueness
5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGBMECYUHABCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CNC2=S)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402969 | |
Record name | F1174-3242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500198-74-3 | |
Record name | F1174-3242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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